6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS number
6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS number
An In-depth Technical Guide to 6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one
Executive Summary: This document provides a comprehensive technical overview of 6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential applications as a versatile building block in drug discovery. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep understanding of this molecule's characteristics and utility.
Introduction to the Dihydroisoquinolinone Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry. This bicyclic lactam structure is present in numerous natural alkaloids and synthetic compounds that exhibit a wide array of biological activities.[1] Derivatives of this scaffold are known to possess antitumor, antihypertensive, anti-arrhythmic, and vasodilator properties.[2] The introduction of specific substituents onto this core allows for the fine-tuning of its pharmacological profile. The bromine atom at the 6-position serves as a versatile synthetic handle for further functionalization, typically through cross-coupling reactions, while the methyl group at the 3-position introduces a chiral center and specific steric and electronic properties that can influence binding affinity to biological targets.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties is foundational to its application in research and development. The key identifiers and properties for 6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 1219130-51-4 | [3] |
| Molecular Formula | C10H10BrNO | [4] |
| Molecular Weight | 240.096 g/mol | [4] |
| Exact Mass | 238.995 Da | [4] |
| Appearance | Yellow to Brown Solid | |
| Purity | Typically ≥95% | [5] |
| Storage | Sealed in dry, room temperature |
Safety Profile: This compound is classified under GHS with the following hazard statements, requiring appropriate handling and personal protective equipment.
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Signal Word: Warning
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Pictogram: GHS07 (Exclamation Mark)
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Synthesis and Mechanistic Considerations
The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is a well-established area of organic chemistry. A common and effective method involves the Schmidt rearrangement of a corresponding indanone precursor. This reaction provides a direct route to the desired lactam core.
Proposed Synthetic Pathway
The synthesis of the title compound can be logically achieved from 5-Bromo-3-methyl-1-indanone. The core transformation is a Schmidt reaction, which uses hydrazoic acid (generated in situ from sodium azide) in the presence of a strong acid to induce a ring expansion of the cyclic ketone.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of an unmethylated analogue.[6]
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Step 1: Reaction Setup
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In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 5-Bromo-3-methyl-1-indanone (1 equivalent).
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Dissolve the starting material in dichloromethane (DCM, approx. 30 mL).
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Cool the flask to 0°C in an ice bath.
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Causality: DCM is used as an inert solvent. Cooling the reaction is crucial to control the initial exothermic reaction upon addition of the strong acid and sodium azide.
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Step 2: Reagent Addition
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Slowly add methanesulfonic acid (approx. 15 mL) to the cooled solution.
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Carefully add sodium azide (NaN₃, 1.5 equivalents) portion-wise, maintaining the temperature at 0°C.
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Causality: Methanesulfonic acid acts as both a strong acid catalyst and a solvent. Sodium azide is the source of the nucleophilic azide which initiates the rearrangement. Portion-wise addition is a critical safety measure to manage the evolution of gas and heat.
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Step 3: Reaction Progression
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Remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir vigorously for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Causality: The reaction proceeds efficiently at room temperature once initiated. TLC is essential for determining the point of complete consumption of the starting material.
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Step 4: Work-up and Quenching
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Upon completion, cool the reaction mixture again to 0°C.
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Slowly and carefully quench the reaction by adding 1.0 M aqueous sodium hydroxide (NaOH) until the solution is basic. This must be done with caution due to gas evolution and heat generation.
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Causality: Quenching with a strong base neutralizes the excess acid and destroys any residual hydrazoic acid, which is toxic and explosive.
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Step 5: Extraction and Purification
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Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (2 x 100 mL).
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Combine the organic layers, wash with saturated brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude solid by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to afford the pure product.[6]
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Causality: Extraction isolates the organic product from the aqueous phase. The brine wash removes residual water, and Na₂SO₄ is a drying agent. Chromatography separates the desired product from unreacted starting materials and byproducts.
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Mechanistic Insights: The Schmidt Rearrangement
The Schmidt rearrangement is a powerful acid-catalyzed reaction for converting ketones into amides. The key steps involve the formation of an azido-hydrin intermediate, followed by a migratory insertion of a carbon atom.
Caption: Key mechanistic steps of the Schmidt rearrangement.
The regioselectivity of the migration (i.e., which C-C bond migrates) is determined by the substituent that can best stabilize a positive charge. In this case, the aryl group migrates preferentially, leading to the desired isoquinolinone ring system.
Applications in Research and Drug Development
6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is not typically an end-product but rather a valuable intermediate. Its utility stems from the combination of its privileged core structure and the synthetically versatile bromine substituent.
Caption: Role as a scaffold for generating diverse molecular libraries.
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Scaffold for Library Synthesis: The C6-bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions. This allows for the rapid and efficient introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amino, etc.), enabling the generation of large chemical libraries for high-throughput screening.
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Prostaglandin F2α (PGF2α) Inhibition: Analogous 6-bromo-quinoline structures have been investigated as inhibitors of PGF2α, which is associated with preterm labor.[7][8] The dihydroisoquinolinone core could be explored for similar activity.
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Antimicrobial and Agrochemical Research: Dihydroisoquinolin-1(2H)-one derivatives have demonstrated potent antioomycete activity against plant pathogens like Pythium recalcitrans, suggesting potential applications in agrochemical development.[9]
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CNS Drug Discovery: The broader tetrahydroisoquinoline scaffold is a key component in compounds targeting the central nervous system. For instance, complex derivatives have been developed as potent and selective positive allosteric modulators (PAMs) of the dopamine D1 receptor, with potential applications in treating Lewy body dementia.[10][11]
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Spasmolytic Activity: Related 1,3-disubstituted 3,4-dihydroisoquinolines have shown promise as smooth muscle relaxants, indicating a potential therapeutic avenue for this class of compounds.[1]
Conclusion
6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1219130-51-4) is a well-defined chemical entity with significant potential as a molecular scaffold. Its synthesis via a Schmidt rearrangement is robust and scalable. The true value of this compound lies in its capacity to serve as a versatile starting point for the synthesis of diverse and complex molecules aimed at a wide range of biological targets, from agrochemical to central nervous system applications. Its defined physicochemical properties and known safety profile provide a solid foundation for its use in advanced chemical research and drug discovery programs.
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MySkinRecipes. 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. Available from: [Link]
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PubChem. 6-Bromo-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]
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National Institutes of Health (NIH). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available from: [Link]
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PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Available from: [Link]
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ResearchGate. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. Available from: [Link]
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PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent... Available from: [Link]
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PMC. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Available from: [Link]
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